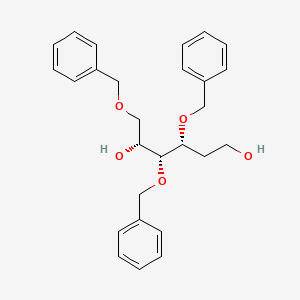
(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol is an organic compound characterized by the presence of three benzyloxy groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol typically involves the protection of hydroxyl groups followed by selective benzylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the hexane backbone are protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS).
Benzylation: The protected hydroxyl groups are then selectively benzylated using benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoic acid derivatives, while reduction with lithium aluminum hydride may yield hexane-1,5-diol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol is used as a building block for the synthesis of more complex molecules. Its benzyloxy groups provide sites for further functionalization, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of benzyloxy groups on biological activity. It may serve as a model compound for understanding the interactions between benzyloxy groups and biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its benzyloxy groups can be modified to introduce desired properties into the final product.
Wirkmechanismus
The mechanism of action of (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol depends on its specific application. In general, the benzyloxy groups may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexane backbone provides a flexible framework that can adapt to different binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4R,5R)-3,4,6-Tris(benzyloxy)-2-methylenehexane-1,5-diol
- (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol derivatives
Uniqueness
This compound is unique due to its specific arrangement of benzyloxy groups and the stereochemistry of the hexane backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C27H32O5 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(3R,4R,5R)-3,4,6-tris(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C27H32O5/c28-17-16-26(31-19-23-12-6-2-7-13-23)27(32-20-24-14-8-3-9-15-24)25(29)21-30-18-22-10-4-1-5-11-22/h1-15,25-29H,16-21H2/t25-,26-,27-/m1/s1 |
InChI-Schlüssel |
RLTCJTPCCCUXJJ-ZONZVBGPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](CCO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C(C(CCO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



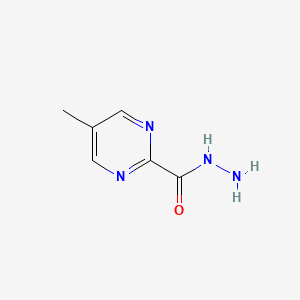
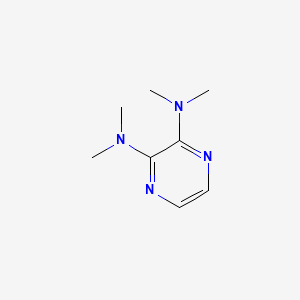

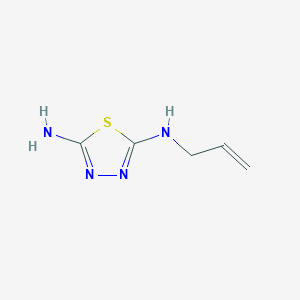
![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
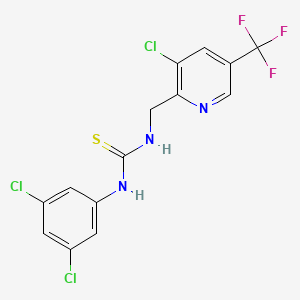


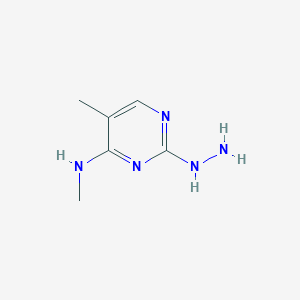
![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
